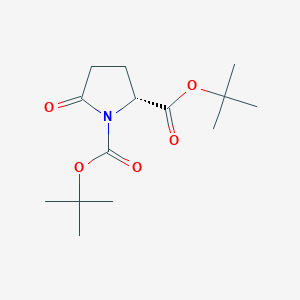
7-ニトロ-2(1H)-キノキサリノン
概要
説明
7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a nitro group at the 7th position and a quinoxalinone core structure
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that 7-Nitro-2(1H)-quinoxalinone possesses anti-inflammatory and anticancer properties. It has been investigated for its potential use in cancer therapy and as an anti-inflammatory agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
Target of Action
The primary target of 7-Nitro-2(1H)-quinoxalinone is the Glutathione S-transferases (GSTs) . GSTs are a superfamily of enzymes with diversified functions, including detoxification from xenobiotics . In many human cancers, the Pi class GST (GSTP1-1) is overexpressed and contributes to multidrug resistance by conjugating chemotherapeutics .
Mode of Action
7-Nitro-2(1H)-quinoxalinone interacts with its targets, the GSTs, by binding to the H-site and being conjugated with Glutathione (GSH), forming a complex at the C-4 of the benzoxadiazole ring . This compound behaves like a suicide inhibitor for GSTs . The complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .
Biochemical Pathways
The compound affects the biochemical pathways involving GSTs. It inhibits the catalytic activity of GSTs, disrupting the interaction between the GSTP1-1 and key signaling effectors . This results in a strong inhibition of GSTs .
Pharmacokinetics
It’s designed to accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps .
Result of Action
The result of the action of 7-Nitro-2(1H)-quinoxalinone is the triggering of apoptosis in several human tumor cell lines . This cytotoxic activity is observed at micro and submicromolar concentrations .
Action Environment
It’s worth noting that the compound has been designed to accumulate in tumor cells, suggesting that its efficacy may be influenced by the tumor microenvironment .
生化学分析
Biochemical Properties
7-Nitro-2(1H)-quinoxalinone has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with human glutathione S-transferases (GSTs), a superfamily of enzymes involved in detoxification . The compound binds to the H-site of these enzymes and forms a complex, indicating a potential role in modulating their biological activity .
Cellular Effects
The effects of 7-Nitro-2(1H)-quinoxalinone on cells are diverse. It has been shown to inhibit the proliferation of certain types of cells, such as endometriosis cells . This compound also triggers apoptosis in several human tumor cell lines through the dissociation of the JNK GSTP1-1 complex .
Molecular Mechanism
The molecular mechanism of 7-Nitro-2(1H)-quinoxalinone involves its interaction with biomolecules at the molecular level. It behaves like a suicide inhibitor for GSTs, binding to the H-site and forming a complex with GSH at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs, affecting their function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2(1H)-quinoxalinone typically involves the nitration of quinoxalinone derivatives. One common method includes the nitration of 2(1H)-quinoxalinone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 7th position.
Industrial Production Methods: Industrial production of 7-Nitro-2(1H)-quinoxalinone may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 7-Nitro-2(1H)-quinoxalinone.
化学反応の分析
Types of Reactions: 7-Nitro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the quinoxalinone core, leading to the formation of quinoxaline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products:
Reduction: 7-Amino-2(1H)-quinoxalinone.
Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Oxidation: Quinoxaline N-oxides.
類似化合物との比較
7-Nitro-2(1H)-quinoxalinone can be compared with other nitro-substituted heterocyclic compounds:
Similar Compounds: 7-Nitro-2(1H)-quinolinone, 7-Nitro-2(1H)-benzoxazinone, and 7-Nitro-2(1H)-benzothiazinone.
Uniqueness: Compared to these similar compounds, 7-Nitro-2(1H)-quinoxalinone exhibits unique biological activities and chemical reactivity due to the presence of the quinoxalinone core. Its ability to inhibit glutathione S-transferases and its potential as an anticancer agent distinguish it from other nitro-substituted heterocycles.
特性
IUPAC Name |
7-nitro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIFPSDSDMLFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567147 | |
| Record name | 7-Nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-96-4 | |
| Record name | 7-Nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 7-Nitro-2(1H)-quinoxalinone and how does it compare to its derivatives?
A1: 7-Nitro-2(1H)-quinoxalinone crystallizes in the triclinic system, specifically the P\u00AF\u00AF\u00AF1 space group []. This is in contrast to 3-Methyl-2(1H)-quinoxalinone which crystallizes in the P21/c monoclinic system, and 3,7-dimethyl-2(1H)-quinoxalinone which adopts the Pbca orthorhombic system. Interestingly, 3-methyl-6,7-dichloro-2(1H)-quinoxalinone also crystallizes in the P\u00AF\u00AF\u00AF1 triclinic system, suggesting the 7-nitro and 6,7-dichloro substitutions may lead to similar packing arrangements within the crystal lattice. The study highlights that in the nitro derivative, C-H...N short contacts are observed between the methyl group carbon and the nitrogen atom double-bonded within the ring []. This type of interaction is not observed in the other derivatives, suggesting a unique structural feature induced by the nitro group.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


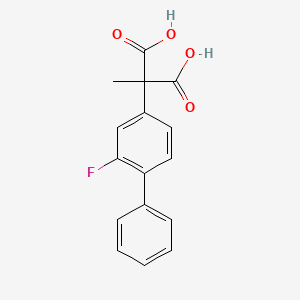

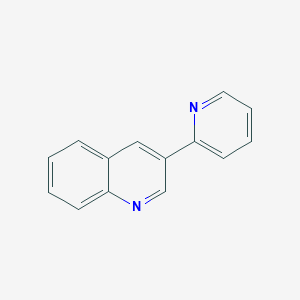
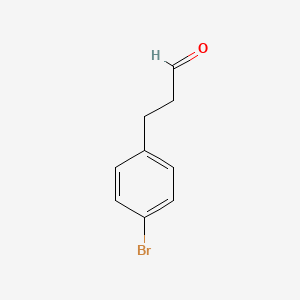


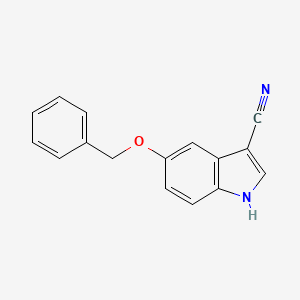
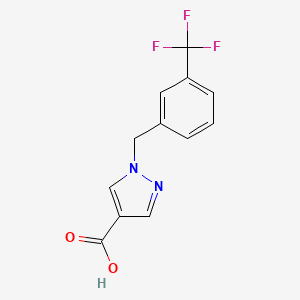



![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)

